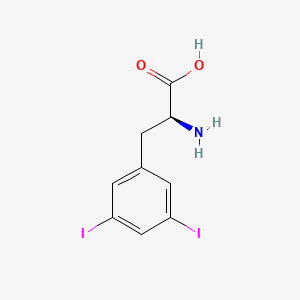

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMQPXOODBCQI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1I)I)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of L-Phenylalanine

The most straightforward route involves regioselective iodination of L-phenylalanine. Schwabacher’s method employs Suzuki’s reagent (HIO₃/I₂ in H₂SO₄/AcOH), enabling oxidative iodination at elevated temperatures. Under these conditions, L-phenylalanine undergoes electrophilic aromatic substitution, preferentially yielding 3,5-diiodo-L-phenylalanine due to the meta-directing nature of the electron-withdrawing amino acid side chain. Key parameters include:

- Reaction Conditions : 90°C, 4–6 hours, nitrogen atmosphere.

- Yield : ~70–80% after crystallization from 50% ethanol/water.

- Challenges : Over-iodination to triiodinated byproducts (~5%) necessitates careful monitoring.

An alternative iodination method uses Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), a mild oxidizing agent that facilitates radioiodination for tracer studies. While primarily used for isotopic labeling, this method can be adapted for stable iodine incorporation under acidic conditions.

Coupling of Iodinated Intermediates

A modular approach involves synthesizing the iodinated aromatic ring prior to coupling with an amino acid precursor. For example:

Synthesis of 3,5-Diiodophenylpyruvic Acid :

Strecker Synthesis :

Enzymatic and Biocatalytic Methods

Hydantoinase-Mediated Resolution

The patent CN102041283A describes a bio-enzymatic process for D-phenylalanine using Pseudomonas sp. strains expressing D-hydantoinase and N-carbamoylase . Adapting this for the S-enantiomer involves:

- Substrate : 5-(3,5-Diiodobenzyl)hydantoin.

- Conditions : 90°C, pH 8.0, 24-hour incubation.

- Yield : 84–86% after crystallization.

Metal-Catalyzed Cross-Coupling Strategies

Negishi Coupling

Palladium-catalyzed cross-coupling of organozinc reagents with halogenated amino acids offers a versatile pathway:

Organozinc Reagent Preparation :

- 3,5-Diiodobromobenzene is treated with zinc dust to form the corresponding zincate.

Coupling with Serine Derivatives :

Analytical Characterization and Purity Assessment

Chromatographic Purification

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 469.01 g/mol |

| Solubility | 100 mg/mL in DMSO |

| Storage Stability | -80°C for 6 months |

Applications and Derivatives

Metabolic Probes

The compound’s endogenous metabolite status makes it valuable for studying thyroid hormone biosynthesis and iodine metabolism.

Radiopharmaceuticals

[¹²³I]-labeled analogs are used in SPECT imaging for tumor detection, leveraging enhanced cellular uptake in malignant tissues.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Deiodinated derivatives.

Substitution: Thiolated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

- (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for various modifications and functionalizations, making it valuable in organic synthesis.

2. Chemical Reactions

- The compound can undergo several chemical reactions:

- Oxidation: The amino group can be oxidized to form oximes or nitriles.

- Reduction: The iodine atoms can be reduced, yielding deiodinated derivatives.

- Substitution: Nucleophilic substitution can replace iodine atoms with other functional groups like thiols or amines.

Biological Applications

1. Interaction with Enzymes and Receptors

- Research has demonstrated that (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid interacts with various enzymes and receptors. Its iodine substituents enhance binding affinity and specificity, making it useful in studying biochemical pathways.

2. Potential Therapeutic Uses

- The compound is being investigated for its potential as a precursor for radiolabeled compounds used in diagnostic imaging. This application is particularly relevant in the field of nuclear medicine, where precise imaging of biological processes is essential.

Medical Applications

1. Diagnostic Imaging

- As a precursor for radiolabeled compounds, (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid plays a significant role in developing imaging agents used in positron emission tomography (PET) scans. These agents help visualize metabolic processes in the body, aiding in the diagnosis of various diseases.

2. Research in Neurological Disorders

- Studies have explored the compound's effects on neurological pathways, indicating potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Industrial Applications

1. Development of New Materials

- In industrial chemistry, (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid is utilized in developing new materials and chemical processes. Its unique properties contribute to creating innovative products with enhanced performance characteristics.

2. Chemical Processes Optimization

- The compound is also involved in optimizing chemical processes due to its ability to undergo various reactions under controlled conditions, thus improving yields and product purity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms on the phenyl ring can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

3,5-Diiodo-L-tyrosine (CAS 300-39-0)

- Structural Features : Identical to the target compound but differs in enantiomeric form (L-tyrosine derivative) and CAS number.

- Applications : Used in thyroid hormone biosynthesis and as a reference material in metabolic research .

- Key Difference : The CAS 300-39-0 variant is explicitly labeled as the L-enantiomer, whereas CAS 66-02-4 may refer to the racemic (DL) form .

3,3',5-Triiodo-L-thyronine (T3; CAS 6893-02-3)

- Structural Features: Contains an additional 4-(4-hydroxy-3-iodophenoxy) group on the phenyl ring, forming a diphenyl ether structure. Molecular formula: C₁₅H₁₂I₃NO₄; molecular weight: 650.97 g/mol .

- Applications : A bioactive thyroid hormone regulating metabolism; binds to nuclear receptors with higher affinity than T4 .

- Key Difference: The ether linkage and third iodine atom enhance receptor binding compared to 3,5-DIT, which lacks the phenoxy extension .

Levothyroxine (T4; CAS 51-49-0)

- Structural Features: Features a 4-(4-hydroxy-3,5-diiodophenoxy) group, resulting in four iodine atoms. Molecular formula: C₁₅H₁₁I₄NO₄; molecular weight: 776.87 g/mol .

- Applications : Synthetic thyroid hormone used in hypothyroidism treatment.

- Key Difference : The additional iodine at the 3' and 5' positions increases molecular weight and prolongs metabolic half-life compared to T3 and 3,5-DIT .

Halogen-Substituted Variants

- (S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid (CAS 73246-30-7): Structural Features: Fluorine replaces iodine at the 3,5 positions; molecular weight: 217.17 g/mol . Applications: Research tool for studying halogen effects on receptor binding. Key Difference: Reduced steric bulk and electronegativity alter pharmacokinetics compared to iodinated analogs .

- (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS 15106-62-4): Structural Features: Chlorine atoms at 3,5 positions; molecular weight: 250.08 g/mol . Applications: Used in structure-activity relationship (SAR) studies. Key Difference: Chlorine’s smaller atomic radius and lower polarizability may reduce binding affinity to iodine-specific transporters like LAT1 .

Structural and Functional Analysis

Structural Determinants of Bioactivity

- Iodination : The number and position of iodine atoms critically influence thyroid hormone activity. T3 and T4 exhibit higher binding affinity to thyroid receptors than 3,5-DIT due to extended halogenation and ether linkages .

- Stereochemistry: The S-configuration of the α-amino group is essential for biological activity, as seen in T3 and T4 . Racemic mixtures (e.g., DL-tyrosine derivatives) show reduced potency .

Binding Interactions

- Human Serum Albumin (HSA) : 3,5-DIT binds to cationic residues (ARG145, LYS525) via ionic interactions, while T3 and T4 engage additional hydrophobic pockets due to their diphenyl ether structures .

- LAT1 Transporters: Iodinated aromatic amino acids like 3,5-DIT are substrates for LAT1, but bulkier analogs (e.g., T3) exhibit reduced transport efficiency .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability: Iodinated compounds like 3,5-DIT exhibit longer half-lives than non-halogenated analogs due to reduced oxidative metabolism .

- Receptor Selectivity : T3’s 3'-iodine atom is critical for high-affinity binding to thyroid receptors, while 3,5-DIT primarily serves as a precursor .

Biological Activity

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid, also known as 3,5-Diiodo-L-tyrosine, is a compound that plays a significant role in various biological processes, particularly in the synthesis of thyroid hormones. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₉I₂NO₃

- Molecular Weight : 432.98 g/mol

- CAS Registry Number : 300-39-0

- IUPAC Name : (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Biological Role

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid is primarily involved in thyroid hormone synthesis. It is produced through the iodination of monoiodotyrosine and serves as a precursor for thyroid hormones such as thyroxine (T₄) and triiodothyronine (T₃). The compound's biological activity is largely attributed to its interaction with enzymes involved in thyroid hormone production.

Enzymatic Reactions

-

Thyroid Peroxidase (TPO) :

- Function : Catalyzes the iodination of tyrosines in thyroglobulin.

- Reactions :

-

Iodotyrosine Dehalogenase 1 (IYD) :

- Function : Catalyzes the deiodination of iodotyrosines.

- Reactions :

Biological Activity and Case Studies

Research has demonstrated that (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid exhibits several biological activities:

- Thyroid Hormone Regulation : It is crucial for the synthesis and regulation of T₃ and T₄ hormones. A study indicated that administration of 3,5-T2 (a derivative) increased resting metabolic rate significantly in human subjects, suggesting a potent role in metabolic regulation .

- Metabolic Effects : Chronic administration of 3,5-T2 resulted in an approximate 15% increase in resting metabolic rate and a reduction in body weight by about 4 kg over a period of 28 days .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via electrophilic iodination of L-tyrosine. Evidence from synthetic routes shows two primary methods:

- Method 1: Direct iodination of L-tyrosine using iodine monochloride (ICl) in aqueous acidic media, yielding ~74% under controlled pH (4.5–5.0) and low temperature (0–5°C) .

- Method 2: Sequential iodination with potassium iodide (KI) and hydrogen peroxide (H₂O₂), achieving ~37% yield due to competing side reactions (e.g., over-iodination or oxidation) .

Optimization strategies: - Use protecting groups (e.g., acetyl) for the amino and carboxyl groups to prevent side reactions.

- Monitor reaction progress via HPLC (C18 column, UV detection at 280 nm) to isolate intermediates .

Basic: What analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

Answer:

- Purity analysis: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) detects impurities <0.5% .

- Stereochemical confirmation: Circular dichroism (CD) spectroscopy or chiral HPLC (Chiralpak IA column) validates the (S)-configuration .

- Structural characterization: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (D₂O/DMSO-d₆) confirm molecular weight (C₉H₉I₂NO₃, MW=432.99) and iodine substitution patterns .

Advanced: How does this compound serve as a precursor or analog in thyroid hormone research?

Answer:

The compound shares structural homology with thyroxine (T4) and triiodothyronine (T3), particularly in its diiodinated aromatic ring and amino acid backbone. Key applications include:

- In vitro receptor binding studies: Radiolabeled (¹²⁵I) derivatives are used to quantify binding affinity to thyroid hormone receptors (TRα/TRβ) .

- Metabolic studies: Stable isotope-labeled (¹³C/¹⁵N) versions track metabolic pathways in hepatic cell models .

Note: Bioactivity is sensitive to iodine positioning; 3,5-diiodination is critical for mimicking T3/T4’s 3D conformation .

Advanced: What biocatalytic strategies enable stereoselective modifications of this compound?

Answer:

Immobilized enzymes like SwCNTNH₂-PAL (single-walled carbon nanotube-supported phenylalanine ammonia lyase) catalyze stereoselective amination or deamination reactions. For example:

- Batch-mode biotransformation: Ammonia elimination from the amino group yields α,β-unsaturated intermediates, which are precursors for non-natural amino acids .

- Reaction parameters: Optimal activity occurs at pH 7.5–8.5 and 25°C, with enzyme reuse cycles (≥5) maintaining >80% efficiency .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 37% vs. 74%)?

Answer:

Discrepancies arise from variations in:

- Iodination reagents: ICl provides higher regioselectivity than KI/H₂O₂, minimizing poly-iodination .

- Purification methods: Flash chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts yield and purity .

Recommendation: Conduct kinetic studies (e.g., in situ Raman spectroscopy) to identify rate-limiting steps and optimize reagent stoichiometry .

Advanced: What in vitro models are suitable for studying this compound’s interaction with iodine transporters?

Answer:

- Cell lines: Human thyroid NIS (sodium-iodide symporter)-transfected HEK293 cells assess iodine uptake efficiency .

- Assay design: Competitive inhibition assays using ¹²⁵I-labeled compound vs. Na⁺/I⁻ gradients (IC₅₀ values typically <10 µM) .

- Data interpretation: Normalize results to T3/T4 controls to evaluate relative transporter affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.